Ro 04-5595 hydrochloride

Binding Affinity Ki GluN2B Selectivity

Standardizing GluN2B-selective tool compounds for reproducible neurobiology is challenging, as analogs like ifenprodil and Ro 25-6981 differ in binding site topography and functional potency. Ro 04-5595 hydrochloride is a well-characterized, moderate-potency GluN2B antagonist (Ki=31 nM, EC50=186 nM) that binds the EVT-101 allosteric site rather than the classic ifenprodil site. - Binds the EVT-101 site, enabling differential allosteric mapping of the GluN2B amino-terminal domain. - Established in vivo efficacy at 5-20 mg/kg i.p. in methamphetamine-induced locomotor and cocaine self-administration models. - Supplied with ≥98% HPLC purity and comprehensive CoA for reliable SAR benchmarking.

Molecular Formula C19H23Cl2NO2
Molecular Weight 368.3 g/mol
CAS No. 194089-07-1
Cat. No. B070903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 04-5595 hydrochloride
CAS194089-07-1
Synonyms1-(2-(4-chlorophenyl)ethyl)-1,2,3,4-tetrqahydro-6-methoxy-2-methyl-7-isoquinolinol hydrochloride
Ro 04-5595
Molecular FormulaC19H23Cl2NO2
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC[NH+]1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.[Cl-]
InChIInChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H
InChIKeyNVIPBLQAFKRFSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ro 04-5595 Hydrochloride: GluN2B-Selective NMDA Receptor Antagonist


Ro 04-5595 hydrochloride (CAS 194089-07-1) is a selective antagonist for GluN2B (formerly NR2B)-containing NMDA receptors, a subtype of the ionotropic glutamate receptor family. It is a small-molecule allosteric modulator [1] with a reported binding affinity (Ki) of 31 nM for the GluN2B subunit . Its core mechanism involves inhibiting calcium influx through the NMDA receptor channel by binding to a distinct allosteric site on the GluN2B subunit [2]. This compound is widely utilized as a chemical tool to dissect the specific roles of GluN2B-containing NMDA receptors in synaptic plasticity, excitotoxicity, and various neurological and psychiatric disease models.

Ro 04-5595: Why It Cannot Be Substituted


Generic substitution among GluN2B-selective NMDA receptor antagonists is scientifically unjustified due to significant variations in binding site topography, functional potency, and in vivo pharmacodynamic profiles. While compounds like ifenprodil, Ro 25-6981, EVT-101, and Ro 04-5595 all target the GluN2B subunit, they exhibit a clear hierarchy of functional inhibition [1] and engage distinct, albeit overlapping, binding pockets [2]. For instance, Ro 04-5595 is predicted to bind to the EVT-101 site, not the classic ifenprodil site [3], which may result in differential allosteric modulation of the receptor channel. Furthermore, in vivo studies demonstrate that Ro 04-5595, at specific doses (5-20 mg/kg i.p.), can inhibit methamphetamine-induced locomotor stimulation , a functional outcome that may not be directly extrapolated from the binding affinity or potency of another analog. These critical differences in molecular pharmacology and in vivo efficacy underscore the necessity of selecting the precise chemical tool for reproducible and interpretable research outcomes.

Ro 04-5595 Comparative Evidence


GluN2B Binding Affinity Comparison

The binding affinity of Ro 04-5595 hydrochloride for the GluN2B subunit is characterized by a Ki of 31 nM . While this value establishes its potency, the critical differentiation emerges when contextualized against other compounds in a functional inhibition assay. In a study comparing the inhibition of calcium influx, the rank order of potency was EVT-101 (EC50 22±8 nM) > Ro 25-6981 (EC50 60±30 nM) > ifenprodil (EC50 100±40 nM) > eliprodil [1]. Ro 04-5595, with an EC50 of 186±32 nM [2], is less potent than EVT-101 and Ro 25-6981 in this functional assay, a critical parameter for experimental design where achieving maximal inhibition versus partial modulation is key.

Binding Affinity Ki GluN2B Selectivity NMDA Receptor

Allosteric Binding Site: EVT-101 vs. Ifenprodil

A key structural differentiation lies in the predicted binding site of Ro 04-5595. In silico docking and molecular dynamics simulations indicate that Ro 04-5595 binds to the EVT-101 binding pocket on the GluN2B amino-terminal domain, rather than the ifenprodil-binding site [1]. This is a critical distinction, as the EVT-101 pocket accommodates structurally diverse ligands and contains residues essential for ligand interactions necessary for calcium influx inhibition, unlike the more restricted ifenprodil site [2]. This divergence suggests that Ro 04-5595 may exhibit a different allosteric effect on channel gating compared to ifenprodil-site binders like Ro 25-6981 or ifenprodil itself.

Allosteric Modulation Binding Site Molecular Modeling GluN2B

In Vivo Efficacy: Locomotor Stimulation Inhibition

The in vivo efficacy of Ro 04-5595 hydrochloride is demonstrated by its dose-dependent inhibition of methamphetamine (MA)-induced locomotor stimulation in mice . At an intraperitoneal dose of 5-20 mg/kg, Ro 04-5595 significantly reduced MA-induced hyperlocomotion . This behavioral outcome, directly relevant to models of psychostimulant addiction and psychosis, provides a functional benchmark that cannot be assumed for other GluN2B antagonists, even those with higher in vitro potency. For instance, while Ro 25-6981 exhibits greater potency in vitro, its in vivo efficacy and therapeutic window in this specific behavioral paradigm would require independent validation.

In Vivo Pharmacology Locomotor Activity Behavioral Model Methamphetamine

Ro 04-5595 Research Applications


Psychostimulant-Induced Neuroplasticity and Behavior

The demonstrated in vivo efficacy of Ro 04-5595 in inhibiting methamphetamine-induced locomotor stimulation positions it as a critical tool for investigating the role of GluN2B-containing NMDA receptors in addiction and psychosis models. Researchers can use the established dose range (5-20 mg/kg i.p.) to study synaptic adaptations following cocaine or amphetamine exposure, as evidenced by its ability to reduce the AMPA/NMDA ratio in cocaine self-administering rats .

Allosteric Modulation of GluN2B Receptors

Given its predicted binding to the EVT-101 site, distinct from the classic ifenprodil site , Ro 04-5595 serves as a specialized probe for functional mapping of the GluN2B amino-terminal domain. It is particularly suited for studies that require a tool to differentiate between ifenprodil-site and EVT-101-site mediated allosteric effects on NMDA receptor gating and downstream signaling.

Comparative Pharmacology of GluN2B Antagonists

The well-characterized but moderate functional potency of Ro 04-5595 (EC50 186 nM) compared to more potent analogs like EVT-101 (EC50 22 nM) or Ro 25-6981 (EC50 60 nM) makes it an ideal reference compound for structure-activity relationship (SAR) studies and comparative pharmacology. It allows researchers to benchmark the effects of novel GluN2B ligands against a compound with a defined, intermediate potency profile and a unique binding site.

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